

A Comparative In Vivo Efficacy Analysis of SGLT2 Inhibitors: HSK0935 and Canagliflozin

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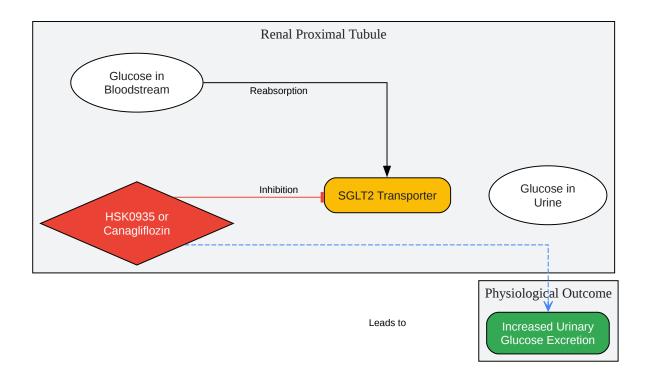
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of two sodium-glucose cotransporter 2 (SGLT2) inhibitors: **HSK0935** and canagliflozin. Due to the absence of direct head-to-head in vivo studies, this comparison is based on data from separate preclinical trials. While both compounds demonstrate efficacy in promoting urinary glucose excretion and improving glycemic control, the available data for **HSK0935** is less extensive than for the well-established drug, canagliflozin. This document summarizes the key findings from rodent and primate studies, detailing experimental protocols and presenting quantitative data in a structured format to facilitate comparison.

Mechanism of Action: SGLT2 Inhibition

Both **HSK0935** and canagliflozin share a common mechanism of action. They selectively inhibit SGLT2, a protein primarily responsible for the reabsorption of glucose in the proximal renal tubules of the kidneys.[1] By blocking SGLT2, these drugs reduce the amount of glucose reabsorbed into the bloodstream, leading to increased urinary glucose excretion (UGE).[1][2] This process helps to lower blood glucose levels in an insulin-independent manner, making SGLT2 inhibitors an effective therapeutic strategy for managing type 2 diabetes.[1]





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Caption: Simplified signaling pathway of SGLT2 inhibition.

In Vivo Efficacy Data

The following tables summarize the key in vivo efficacy data for **HSK0935** and canagliflozin from separate studies. It is critical to note that the experimental conditions, including the animal models, dosages, and duration of treatment, differ between the studies, precluding a direct, definitive comparison.

Urinary Glucose Excretion (UGE)

Table 1: Comparison of Urinary Glucose Excretion (UGE) in Animal Models



Compoun d	Animal Model	Dose	Duration	24-hour UGE (g)	Fold Increase vs. Control	Referenc e
HSK0935	Sprague- Dawley Rats	3 mg/kg	Single Dose	Not Reported	Robust	[2]
Rhesus Monkeys	3 mg/kg	Single Dose	Not Reported	More than in rats	[2]	
Canaglifloz in	Zucker Diabetic Fatty (ZDF) Rats	1 mg/kg	Single Dose	Not Reported	Significantl y Increased	[3][4]
db/db Mice	3-30 mg/kg	Acute	Dose- dependent increase	Not Reported	[3][4]	
High-Fat Diet-Fed Mice	10 mg/kg	4 weeks	~10 g/day	Not Reported	[5]	_

Glycemic Control

Table 2: Comparison of Glycemic Control Parameters in Diabetic Animal Models



Compoun d	Animal Model	Dose	Duration	Paramete r	Change from Baseline/ Control	Referenc e
HSK0935	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	
Canaglifloz in	Zucker Diabetic Fatty (ZDF) Rats	3-30 mg/kg	4 weeks	HbA1c	Decreased	[3][4]
Blood Glucose	Decreased	[3][4]				
db/db Mice	3-30 mg/kg	Acute	Blood Glucose	Dose- dependent decrease	[3][4]	
TallyHO Mice	100 ppm in chow (~20 mg/kg/day)	12 weeks	Blood Glucose	Normalized	[1]	-
HbA1c	Normalized	[1]				_

Body Weight

Table 3: Comparison of Body Weight Changes in Animal Models



Compound	Animal Model	Dose	Duration	Body Weight Change	Reference
HSK0935	Not Reported	Not Reported	Not Reported	Not Reported	
Canagliflozin	Zucker Diabetic Fatty (ZDF) Rats	3-30 mg/kg	4 weeks	Reduced gain	[3][4]
High-Fat Diet-Fed Mice	10 mg/kg	4 weeks	Reduced gain	[5]	
TallyHO Mice	100 ppm in chow (~20 mg/kg/day)	12 weeks	Normalized	[1]	

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the results from these independent studies.

HSK0935 In Vivo Studies

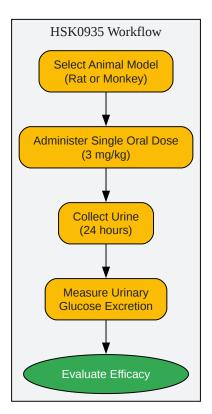
- Urinary Glucose Excretion in Sprague-Dawley Rats and Rhesus Monkeys:
 - o Animal Model: Male Sprague-Dawley rats and male Rhesus monkeys.
 - Drug Administration: A single oral dose of HSK0935 (3 mg/kg) was administered.
 - Data Collection: Urine was collected over a 24-hour period, and urinary glucose concentration was measured to determine total glucose excretion.
 - Reported Outcome: HSK0935 induced robust urinary glucose excretion in rats and a more pronounced effect in Rhesus monkeys.[2]

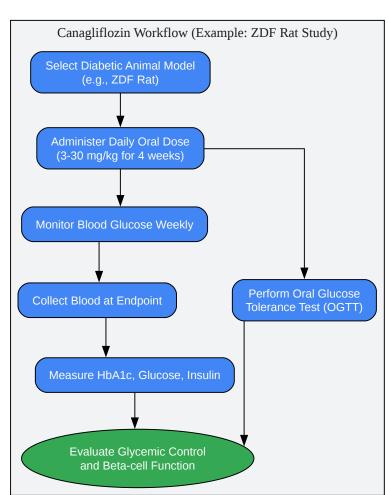
Canagliflozin In Vivo Studies



- Efficacy in Zucker Diabetic Fatty (ZDF) Rats:
 - Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes.
 - Drug Administration: Canagliflozin was administered orally at doses ranging from 3 to 30 mg/kg for 4 weeks.
 - Data Collection: Blood glucose levels were monitored weekly. At the end of the study,
 HbA1c, plasma glucose, and insulin levels were measured. An oral glucose tolerance test
 (OGTT) was also performed.
 - Reported Outcomes: Canagliflozin treatment decreased HbA1c and blood glucose levels, and improved measures of insulin secretion.[3][4]
- Efficacy in db/db Mice:
 - Animal Model: db/db mice, a genetic model of obesity and type 2 diabetes.
 - Drug Administration: A single acute oral dose of canagliflozin (3-30 mg/kg) was administered.
 - Data Collection: Blood glucose levels were monitored at several time points post-dosing.
 - Reported Outcome: Canagliflozin caused a dose-dependent decrease in blood glucose concentrations.[3][4]
- Efficacy in TallyHO Mice:
 - Animal Model: Male TallyHO (TH) mice, a polygenic model of early-onset type 2 diabetes and obesity.
 - Drug Administration: Canagliflozin was administered in the chow at 100 ppm (approximating 20 mg/kg/day) for 12 weeks.
 - Data Collection: Blood glucose and HbA1c levels were measured.
 - Reported Outcomes: Canagliflozin treatment normalized both blood glucose and HbA1c levels compared to untreated hyperglycemic TH mice.[1]







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